molecular formula C10H11N3O3 B2813214 3-Cyclopropyl-1-(3-nitrophenyl)urea CAS No. 64393-00-6

3-Cyclopropyl-1-(3-nitrophenyl)urea

Cat. No.: B2813214
CAS No.: 64393-00-6
M. Wt: 221.216
InChI Key: UHEYQOOFVUXABF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(3-nitrophenyl)urea is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a nitrophenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropyl-1-(3-nitrophenyl)urea typically involves the reaction of cyclopropylamine with 3-nitrophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropyl-1-(3-nitrophenyl)urea is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino derivative, which may interact with enzymes or receptors in biological systems. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Cyclopropyl-1-(3-nitrophenyl)urea can be compared with other similar compounds such as:

Properties

IUPAC Name

1-cyclopropyl-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10(11-7-4-5-7)12-8-2-1-3-9(6-8)13(15)16/h1-3,6-7H,4-5H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEYQOOFVUXABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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